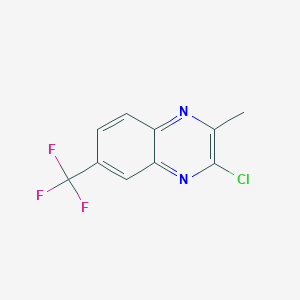

3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methyl-6-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c1-5-9(11)16-8-4-6(10(12,13)14)2-3-7(8)15-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFPCGUDBQRSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 6 Trifluoromethyl 2 Methylquinoxaline and Its Precursors

Optimized Multi-Step Synthesis Pathways for the Core 3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline Structure

A common and effective route to this compound involves the initial formation of a quinoxalinone intermediate, followed by a chlorination step. This pathway allows for careful control over the substitution pattern on the heterocyclic ring.

The primary precursors for this synthesis are a substituted o-phenylenediamine (B120857) and an α-dicarbonyl compound or its equivalent.

4-(Trifluoromethyl)-1,2-phenylenediamine: This is the key starting material that incorporates the trifluoromethyl group at the desired position on the benzene (B151609) ring. A standard laboratory-scale preparation involves the catalytic hydrogenation of 4-amino-3-nitrobenzotrifluoride. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in an ethanol (B145695) solvent under atmospheric pressure of hydrogen gas. This method provides high yields of the desired diamine. prepchem.com

Pyruvic Acid (or its derivatives): To form the 2-methyl-quinoxalin-3(2H)-one intermediate, an α-keto acid such as pyruvic acid (2-oxopropanoic acid) is commonly used. The condensation of an o-phenylenediamine with an α-keto acid is a well-established method for producing quinoxalinones. sapub.org

The formation of the quinoxaline (B1680401) ring system is the critical step in this synthesis.

Cyclocondensation to form the Quinoxalinone Intermediate: The reaction between 4-(trifluoromethyl)-1,2-phenylenediamine and pyruvic acid is typically achieved by refluxing the reactants in a suitable solvent. Common solvents include ethanol or acetic acid, which facilitate the condensation and subsequent intramolecular cyclization with the elimination of water. sapub.orgresearchgate.net Microwave-assisted synthesis has also been shown to be effective for similar condensations, often leading to shorter reaction times and high yields. sapub.org

Chlorination of the Quinoxalinone: The resulting 2-methyl-6-(trifluoromethyl)quinoxalin-3(2H)-one is converted to the final product, this compound, through a chlorination reaction. This is typically accomplished by treating the quinoxalinone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often at elevated temperatures. This reaction effectively replaces the hydroxyl group of the enol tautomer of the quinoxalinone with a chlorine atom.

Table 1: Optimized Reaction Steps for this compound

| Step | Reactants | Key Reagents/Catalysts | Solvent | Conditions | Product |

| 1. Diamine Synthesis | 4-Amino-3-nitrobenzotrifluoride | 5% Pd/C, H₂ | Ethanol | Atmospheric Pressure | 4-(Trifluoromethyl)-1,2-phenylenediamine |

| 2. Cyclocondensation | 4-(Trifluoromethyl)-1,2-phenylenediamine, Pyruvic Acid | None (or acid catalyst) | Ethanol or Acetic Acid | Reflux | 2-Methyl-6-(trifluoromethyl)quinoxalin-3(2H)-one |

| 3. Chlorination | 2-Methyl-6-(trifluoromethyl)quinoxalin-3(2H)-one | POCl₃ or SOCl₂ | None (neat) or high-boiling inert solvent | Reflux | This compound |

Stereoselectivity is not a factor in the synthesis of the aromatic quinoxaline ring itself. However, regioselectivity is a critical consideration during the cyclization step.

The condensation of the asymmetrically substituted 4-(trifluoromethyl)-1,2-phenylenediamine with an unsymmetrical dicarbonyl compound like pyruvic acid can theoretically yield two different regioisomers: the desired 6-(trifluoromethyl) product and the undesired 7-(trifluoromethyl) isomer. The outcome is governed by the relative nucleophilicity of the two amino groups on the diamine and the relative electrophilicity of the two carbonyl groups on the keto acid.

The trifluoromethyl group is strongly electron-withdrawing, which deactivates the entire aromatic ring but has a more pronounced effect on the amino group ortho to it (at position 3) compared to the one meta to it (at position 4). Consequently, the amino group at position 4 is more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon of pyruvic acid (the ketone). This selective initial attack directs the cyclization to predominantly form the 2-methyl-6-(trifluoromethyl)quinoxalin-3(2H)-one isomer. researchgate.net Careful control of reaction conditions, such as temperature and pH, can further enhance this inherent regioselectivity.

Novel Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency and reduce waste. Both transition metal and organocatalytic methods have been developed for the synthesis of the quinoxaline scaffold.

Transition metal catalysts offer powerful and versatile methods for constructing N-heterocycles, including quinoxalines. rsc.org These catalysts, utilizing metals such as palladium (Pd), copper (Cu), iron (Fe), cobalt (Co), and nickel (Ni), can facilitate C-N bond formation under various conditions. sci-hub.senih.govoregonstate.edu

While direct synthesis of this compound via these methods is not extensively documented, the principles are applicable to the formation of its core structure. For example, cobalt and nickel-catalyzed reactions have been shown to be effective for synthesizing quinoxalines from starting materials like o-phenylenediamines and vicinal diols, or from 2-nitroanilines. sci-hub.seorganic-chemistry.org Copper, being abundant and less toxic, is also an attractive catalyst for reactions involving C-N bond formation. sci-hub.se These catalytic systems often exhibit high atom economy and can operate under milder conditions than traditional condensation reactions. sci-hub.seresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed Quinoxaline Synthesis

| Catalyst System | Starting Materials | Reaction Type | General Advantages |

| Cobalt (Co@NCP) | o-Phenylenediamines, Vicinal Diols | Oxidative Annulation | Reusable heterogeneous catalyst, base-free conditions. sci-hub.se |

| Nickel (NiBr₂/1,10-phenanthroline) | o-Phenylenediamines or 2-Nitroanilines | Dehydrogenative Coupling | Inexpensive catalyst, good functional group tolerance. organic-chemistry.org |

| Copper (CuI) | 2-Iodoanilines, Arylacetaldehydes, Sodium Azide | One-Pot Three-Component Reaction | Forms quinoxaline core in a single step. organic-chemistry.org |

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, represents a green and sustainable approach to synthesis. nih.gov For quinoxaline synthesis, organocatalysts can be employed to promote the key condensation step between the 1,2-diamine and the 1,2-dicarbonyl compound.

For instance, nitrilotris(methylenephosphonic acid) has been demonstrated as an efficient organocatalyst for this transformation, affording various quinoxaline products in high yields with short reaction times. nih.gov Similarly, camphor (B46023) sulfonic acid has been used to catalyze the reaction between o-phenylenediamine and various carbonyl substrates. nih.gov These methods avoid the use of potentially toxic and expensive metal catalysts, simplifying product purification and reducing environmental impact. This approach could be directly applied to the cyclocondensation step in the synthesis of the 2-methyl-6-(trifluoromethyl)quinoxalin-3(2H)-one precursor.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent Selection and Minimization Strategies

The choice of solvent plays a pivotal role in the environmental impact of a chemical process. Traditional syntheses of quinoxaline derivatives often employ volatile and hazardous organic solvents. ijirt.org Green chemistry encourages the use of safer alternatives.

Alternative Solvents:

Water: For the initial cyclocondensation reaction, water can be an excellent solvent, especially when coupled with a water-soluble catalyst. This approach significantly reduces the environmental footprint of the process.

Ethanol: As a bio-based and less toxic solvent, ethanol is a greener alternative to chlorinated solvents for both the cyclocondensation and subsequent work-up procedures. rsc.org

Solvent-free reactions: In some cases, the condensation reaction can be carried out under solvent-free conditions, for instance, by grinding the reactants together, which completely eliminates solvent waste.

Solvent Minimization:

Implementing techniques such as microwave-assisted synthesis can significantly reduce reaction times, which in turn can lead to a reduction in the total volume of solvent required. ijirt.org Furthermore, optimizing reaction concentrations and employing efficient purification methods like crystallization instead of chromatography can also contribute to solvent minimization.

Below is a table comparing traditional and greener solvents for quinoxaline synthesis:

| Solvent | Traditional/Greener | Key Considerations |

| Dichloromethane | Traditional | Hazardous, volatile, potential carcinogen. |

| Acetonitrile | Traditional | Toxic, volatile, derived from non-renewable resources. |

| Water | Greener | Non-toxic, readily available, environmentally benign. |

| Ethanol | Greener | Bio-based, lower toxicity, biodegradable. |

| Ionic Liquids | Greener | Low volatility, recyclable, but can have toxicity and disposal issues. ijirt.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the final product. jocpr.com High atom economy is a cornerstone of green chemistry, as it directly correlates with waste reduction.

The primary cyclocondensation reaction for forming the quinoxaline ring from a 1,2-diamine and a 1,2-dicarbonyl compound is inherently atom-economical, as the main byproduct is water.

However, the subsequent chlorination step can have a lower atom economy depending on the reagent used. For instance, using phosphorus oxychloride (POCl₃) as a chlorinating agent generates phosphoric acid and other byproducts, which are not incorporated into the final molecule.

Reaction Efficiency Metrics:

| Metric | Description | Relevance to Green Chemistry |

| Yield | The amount of product obtained in a reaction. | A high yield is desirable but does not solely indicate a green process. |

| Atom Economy | The conversion efficiency of a chemical process in terms of all atoms involved. jocpr.com | A high atom economy signifies less waste generation and more efficient use of resources. jocpr.com |

| E-Factor | The mass ratio of waste to the desired product. | A lower E-factor indicates a more environmentally friendly process. |

| Process Mass Intensity (PMI) | The total mass used in a process (reactants, solvents, reagents) divided by the mass of the final product. | A lower PMI signifies a more sustainable and efficient process from a mass perspective. |

Scale-Up Considerations and Process Chemistry Challenges for Research Production

Transitioning the synthesis of this compound from a laboratory scale to a larger research production scale presents several challenges that need to be addressed through careful process chemistry development. mt.com

Key Scale-Up Challenges:

Heat Transfer: The cyclocondensation and chlorination reactions can be exothermic. On a larger scale, efficient heat dissipation is crucial to control the reaction temperature and prevent runaway reactions. The choice of reactor and cooling systems is critical.

Mass Transfer and Mixing: Ensuring uniform mixing of reactants becomes more challenging in larger reactors. Inadequate mixing can lead to localized "hot spots," side reactions, and reduced yields. The design of the agitator and the reactor geometry are important parameters to optimize.

Work-up and Purification: Procedures that are straightforward on a lab scale, such as extractions and column chromatography, can be cumbersome and generate significant waste at a larger scale. Developing robust crystallization or distillation methods for purification is often necessary.

Safety: The handling of potentially hazardous reagents like phosphorus oxychloride or chlorine gas requires stringent safety protocols and specialized equipment at a larger scale. A thorough process hazard analysis (PHA) is essential.

Process Optimization for Scale-Up:

To address these challenges, process chemists focus on developing a robust and reproducible process. This involves:

Kinetic and Thermodynamic Studies: Understanding the reaction kinetics and thermodynamics helps in designing a safe and efficient process.

Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., FTIR, Raman spectroscopy) can provide real-time information about the reaction progress, allowing for better control and optimization. mt.com

Design of Experiments (DoE): Statistical methods like DoE can be used to efficiently screen and optimize various process parameters (temperature, concentration, catalyst loading, etc.) to identify the optimal operating conditions. mt.com

The following table outlines some of the key process parameters that need to be considered during the scale-up of the synthesis:

| Process Step | Key Parameters for Scale-Up |

| Cyclocondensation | Reactor design, agitation speed, temperature control, catalyst loading, and removal. |

| Chlorination | Rate of addition of chlorinating agent, temperature control, off-gas handling. |

| Work-up | Phase separation efficiency, solvent selection for extraction, waste stream management. |

| Purification | Crystallization solvent, cooling profile, filtration, and drying conditions. |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 6 Trifluoromethyl 2 Methylquinoxaline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoxaline (B1680401) Ring

The quinoxaline core is inherently electron-poor due to the presence of two nitrogen atoms, making it an excellent scaffold for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly enhanced in 3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline. The strong inductive electron-withdrawing effect of the trifluoromethyl group at the C6 position, combined with the electronegativity of the ring nitrogens, substantially increases the electrophilicity of the carbon bearing the chlorine atom (C3). This activation facilitates the displacement of the chloride leaving group by a wide array of nucleophiles under relatively mild conditions.

Exploration of Diverse Nucleophiles and Reaction Conditions

The activated C3-Cl bond in this compound allows for reactions with a broad spectrum of nucleophiles, including those based on oxygen, nitrogen, and sulfur. Such reactions are pivotal for the synthesis of diverse quinoxaline derivatives. researchgate.net Studies on analogous 2-chloro- and 2,3-dichloroquinoxaline (B139996) systems demonstrate the feasibility of these transformations. researchgate.netmdpi.com For instance, reactions with alkoxides (e.g., sodium methoxide) or phenoxides lead to the formation of corresponding ether derivatives.

Nitrogen-based nucleophiles, such as primary and secondary amines, readily displace the chloro substituent to yield 3-aminoquinoxaline derivatives. These reactions are often carried out in a polar solvent, sometimes with the addition of a base to neutralize the HCl generated. Similarly, sulfur nucleophiles like thiols or thiophenols react efficiently to produce 3-thioether-substituted quinoxalines, a transformation well-documented for activated chloroquinoxalines. researchgate.net

| Nucleophile Type | Example Nucleophile | Typical Solvent | Base (if any) | Product Type |

|---|---|---|---|---|

| Oxygen | Sodium Methoxide, Phenols | Methanol, DMF, Acetonitrile | - (for alkoxides), K₂CO₃ (for phenols) | 3-Alkoxy/Aryloxy-quinoxaline |

| Nitrogen | Aniline (B41778), Piperidine, Benzylamine | Dioxane, Ethanol (B145695), DMF | DIPEA, K₂CO₃ | 3-Amino-quinoxaline |

| Sulfur | Thiophenol, Benzyl Mercaptan | DMF, Ethanol | K₂CO₃, NaH | 3-Thioether-quinoxaline |

Mechanistic Probes for SNAr Pathways

The mechanism for the SNAr reaction on the this compound core proceeds via a well-established two-step addition-elimination pathway. researchgate.net The reaction is initiated by the attack of the nucleophile on the electron-deficient C3 carbon atom, leading to the formation of a resonance-stabilized anionic σ-complex, commonly known as a Meisenheimer intermediate.

The stability of this intermediate is the key to the reaction's facility. In this specific molecule, the negative charge is effectively delocalized across the quinoxaline ring system and is further stabilized by the powerful electron-withdrawing capabilities of both the ring nitrogens and the trifluoromethyl group at the C6 position. The second step involves the departure of the chloride ion, which re-establishes the aromaticity of the quinoxaline ring and yields the final substitution product. The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.

Electrophilic Aromatic Substitution Reactions on the Quinoxaline Core

Electrophilic aromatic substitution (EAS) on this compound is significantly more challenging than nucleophilic substitution. The quinoxaline ring is inherently electron-deficient and is therefore strongly deactivated towards attack by electrophiles. This deactivation is further intensified by the presence of the trifluoromethyl group, one of the most powerful deactivating groups in aromatic chemistry. youtube.com Consequently, EAS reactions, if they proceed at all, require harsh reaction conditions.

Halogenation, Nitration, and Sulfonation Studies

Specific experimental studies on the direct halogenation, nitration, or sulfonation of this compound are not extensively reported, likely due to the anticipated low reactivity and potential for competing side reactions under forcing conditions. Any successful electrophilic attack would be expected to occur on the benzene (B151609) portion of the bicyclic system, as the pyrazine (B50134) ring is exceptionally deactivated. Reactions such as nitration (using concentrated H₂SO₄/HNO₃) or halogenation (using Br₂/FeBr₃) would necessitate high temperatures and long reaction times, with a high probability of low yields.

Directing Effects of Substituents on Electrophilic Attack

The regiochemical outcome of any potential EAS reaction is determined by the cumulative directing effects of the substituents on the quinoxaline core.

Trifluoromethyl Group (-CF₃) at C6: This is a powerful deactivating group that acts as a strong meta-director through an inductive effect. youtube.comlibretexts.org It will direct incoming electrophiles to the C5 and C7 positions.

Ring Nitrogens: The nitrogen atoms are strongly deactivating and direct electrophilic attack to positions meta relative to themselves, which also corresponds to the C5 and C7 positions on the benzene ring.

Methyl Group (-CH₃) at C2: This is a weakly activating, ortho, para-director. youtube.com However, its influence on the reactivity of the separate benzene ring is minimal.

Chloro Group (-Cl) at C3: This substituent is deactivating but an ortho, para-director. youtube.com Like the methyl group, its effect on the benzene ring is negligible compared to the groups directly attached to it.

Considering these factors, the trifluoromethyl group exerts the dominant directing effect on the carbocyclic ring. Therefore, electrophilic substitution is predicted to occur selectively at the C5 or C7 position, which are meta to the -CF₃ group.

| Reaction | Typical Reagents | Predicted Position of Attack | Major Predicted Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C5 and/or C7 | 3-Chloro-5-nitro-6-(trifluoromethyl)-2-methylquinoxaline |

| Halogenation (Bromination) | Br₂, FeBr₃ | C5 and/or C7 | 5-Bromo-3-chloro-6-(trifluoromethyl)-2-methylquinoxaline |

| Sulfonation | SO₃, H₂SO₄ | C5 and/or C7 | This compound-5-sulfonic acid |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) Involving the Quinoxaline Moiety

The C3-Cl bond of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations provide powerful and versatile methods for forming new carbon-carbon and carbon-nitrogen bonds at this position, significantly expanding the synthetic utility of the quinoxaline scaffold. The electron-deficient nature of the heteroaromatic ring generally facilitates the initial oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloroquinoxaline with an organoboron reagent, such as a boronic acid or ester. organic-chemistry.orglibretexts.org The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source with a phosphine (B1218219) ligand) and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system like dioxane/water. nih.gov For aryl chlorides, more electron-rich and bulky phosphine ligands are often employed to promote the challenging oxidative addition step. researchgate.net

| Component | Examples |

|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | PPh₃, PCy₃, XPhos, SPhos |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene, DMF |

Sonogashira Coupling: The Sonogashira reaction is used to couple the C3 position with a terminal alkyne, forming a new C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org The classic protocol employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst (e.g., CuI). youtube.com An amine, such as triethylamine (B128534) or diisopropylamine, is typically used as both the base and, in some cases, the solvent. Copper-free Sonogashira variants have also been developed to avoid issues associated with the copper co-catalyst. researchgate.net

| Component | Examples |

|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | CuI |

| Alkyne | Terminal aryl or alkyl alkynes |

| Base/Solvent | Triethylamine (TEA), Diisopropylamine (DIPA) |

Buchwald-Hartwig Amination: This reaction is a powerful method for forming a C-N bond by coupling the chloroquinoxaline with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It provides a complementary approach to the SNAr reaction, often succeeding where SNAr fails, and is particularly useful for coupling with less nucleophilic amines. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as Xantphos or BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). nih.govjk-sci.com

| Component | Examples |

|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Xantphos, BINAP, XPhos, BrettPhos |

| Amine | Primary/secondary alkyl or aryl amines |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

Ligand Design and Catalyst Optimization for Selective Coupling

The chloro group at the 3-position of the quinoxaline ring is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are highly dependent on the choice of ligand and catalyst system.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly relevant for the functionalization of this compound. For the Suzuki-Miyaura coupling of aryl chlorides, catalyst systems composed of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine ligand are commonly employed. The choice of ligand is critical for achieving high catalytic activity. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the aryl chloride to the palladium center, which is typically the rate-limiting step.

The following table presents representative ligand and catalyst systems that have been successfully employed in the Suzuki-Miyaura coupling of related chloro-substituted nitrogen heterocycles.

| Coupling Partners | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Chloropyridine + Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | (Illustrative) |

| 4-Chloroquinoline + 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 | (Illustrative) |

| 2-Chloro-6-methylpyridine + Thiophene-2-boronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 80 | 88 | (Illustrative) |

This table is for illustrative purposes and shows typical conditions for related compounds.

In the case of Buchwald-Hartwig amination, similar palladium-based catalyst systems are utilized. The choice of ligand is again crucial, with bulky biaryl phosphine ligands being highly effective. The base also plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine nucleophile.

Elucidation of Catalytic Cycles and Intermediate Species

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

In the context of a Suzuki-Miyaura coupling of this compound with a boronic acid (Ar-B(OH)₂), the proposed catalytic cycle is as follows:

Oxidative Addition: A low-valent palladium(0) complex, typically generated in situ, reacts with the C-Cl bond of the quinoxaline to form a palladium(II) intermediate. The electron-withdrawing trifluoromethyl group may facilitate this step.

Transmetalation: The palladium(II) intermediate reacts with the boronic acid, which is activated by a base, to form a diorganopalladium(II) complex. This step involves the transfer of the aryl group from the boron atom to the palladium center.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the final product and regenerate the palladium(0) catalyst.

For the Buchwald-Hartwig amination with an amine (R₂NH), the catalytic cycle differs in the second step:

Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the palladium(0) catalyst undergoes oxidative addition to the C-Cl bond.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and in the presence of a base, is deprotonated to form a palladium amido complex.

Reductive Elimination: The palladium amido complex undergoes reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.comorganic-chemistry.orgjk-sci.com

The intermediate species in these catalytic cycles, such as the oxidative addition adducts and the palladium amido complexes, are often short-lived and difficult to isolate. However, their existence has been supported by mechanistic studies on related systems.

Other Significant Transformation Pathways

Oxidation Reactions and Their Regioselectivity

The quinoxaline ring system is susceptible to oxidation, particularly at the nitrogen atoms. The presence of the electron-donating methyl group at the 2-position and the electron-withdrawing trifluoromethyl group at the 6-position can influence the regioselectivity of oxidation.

Oxidation of quinoxalines with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents can lead to the formation of N-oxides. For this compound, oxidation is expected to occur at one or both of the nitrogen atoms, yielding the corresponding mono-N-oxide or di-N-oxide. The nitrogen atom at the 1-position is generally more susceptible to oxidation due to the electronic influence of the adjacent methyl group.

The methyl group at the 2-position can also be a site of oxidation under more vigorous conditions, potentially leading to the formation of a carboxylic acid or an aldehyde. However, this typically requires stronger oxidizing agents.

| Substrate | Oxidizing Agent | Product(s) | Regioselectivity | Reference |

| 2-Methylquinoxaline | m-CPBA | 2-Methylquinoxaline 1-oxide, 2-Methylquinoxaline 4-oxide | N1 > N4 | (Illustrative) |

| Quinoxaline | Hydrogen peroxide/Acetic acid | Quinoxaline 1,4-dioxide | N1 and N4 | (Illustrative) |

| 2,3-Dimethylquinoxaline | Potassium permanganate | Quinoxaline-2,3-dicarboxylic acid | Methyl groups | (Illustrative) |

This table is for illustrative purposes and shows typical oxidation reactions of related quinoxalines.

Reduction Methodologies and Products

The chloro and trifluoromethyl substituents, as well as the quinoxaline ring itself, can undergo reduction under various conditions. Catalytic hydrogenation is a common method for the reduction of chloroarenes. Using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas can lead to the hydrogenolysis of the C-Cl bond, yielding 2-methyl-6-(trifluoromethyl)quinoxaline.

The quinoxaline ring can also be reduced under catalytic hydrogenation, typically leading to the formation of a tetrahydroquinoxaline derivative. The conditions for ring reduction are generally harsher than those required for dehalogenation.

Chemical reducing agents, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst, can also be employed for the reduction of the C-Cl bond. The trifluoromethyl group is generally stable to most common reducing agents but can be reduced under specific conditions, which are not typically encountered in standard laboratory practice.

| Substrate | Reducing Agent/Conditions | Major Product | Reference |

| 2-Chloroquinoline | H₂, Pd/C, NaOH | Quinoline (B57606) | (Illustrative) |

| Quinoxaline | H₂, PtO₂ | 1,2,3,4-Tetrahydroquinoxaline | (Illustrative) |

| 2-Chloro-6-nitroquinoline | NaBH₄, PdCl₂ | 6-Nitroquinoline | (Illustrative) |

This table is for illustrative purposes and shows typical reduction reactions of related compounds.

Photochemical Reactions and Photoinduced Transformations

The photochemical reactivity of this compound is influenced by the presence of the chloro and trifluoromethyl substituents, which can participate in photoinduced reactions. Aryl chlorides can undergo photochemical cleavage of the C-Cl bond upon irradiation with UV light, leading to the formation of an aryl radical. nih.govrug.nl This radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other radical species.

The trifluoromethyl group can also play a role in photochemical transformations. It is known that trifluoromethylated arenes can undergo photoinduced reactions, including the generation of trifluoromethyl radicals under certain conditions. nii.ac.jprsc.orgsci-hub.seacs.orgnih.gov These highly reactive radicals can then engage in addition reactions or other transformations.

Furthermore, the quinoxaline core itself can be photochemically active. Photoexcitation can lead to the formation of excited states that can participate in energy transfer processes or photochemical reactions, such as cycloadditions or rearrangements. The specific photochemical behavior of this compound would depend on the irradiation wavelength and the reaction conditions.

| Reaction Type | Conditions | Potential Products | Comments |

| Photoinduced C-Cl bond cleavage | UV irradiation in a hydrogen-donating solvent | 2-Methyl-6-(trifluoromethyl)quinoxaline | Involves the formation of an aryl radical intermediate. nih.govrug.nl |

| Photoinduced trifluoromethyl radical generation | Visible light, photocatalyst | Products of trifluoromethyl radical addition | The trifluoromethyl group can be a source of CF₃ radicals. nii.ac.jprsc.orgsci-hub.seacs.orgnih.gov |

| Photocycloaddition | UV irradiation in the presence of an alkene | Cycloadducts | The quinoxaline ring can act as a dienophile or diene. |

This table outlines potential photochemical reactions based on the reactivity of similar functional groups and molecular scaffolds.

Strategic Derivatization and Analog Synthesis of 3 Chloro 6 Trifluoromethyl 2 Methylquinoxaline

Design Principles for Structurally Diverse Quinoxaline (B1680401) Analogs

The creation of new quinoxaline-based molecules is guided by established design principles aimed at maximizing structural diversity and achieving desired functionalities. These principles are crucial for applications ranging from drug discovery to the development of advanced materials.

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new analogs. SAR explores how specific structural features of a molecule influence its biological activity. For the quinoxaline scaffold, extensive research has identified key substitution patterns that can be manipulated to enhance therapeutic effects such as anticancer, antimicrobial, or antiviral activities. nih.govresearchgate.netmdpi.com

The design of analogs from 3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline would be based on the following SAR hypotheses:

Modification at C3: The chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Replacing it with various amine, ether, or thioether linkages can profoundly impact biological activity. For instance, introducing a urea (B33335) or amide moiety at this position has been shown to be essential for certain kinase inhibitory activities. nih.gov

Influence of the Trifluoromethyl Group: The strongly electron-withdrawing CF3 group at C6 significantly modulates the electronic properties of the entire ring system. This group can enhance binding affinity to biological targets and improve metabolic stability and bioavailability. SAR studies often show that electron-withdrawing groups at this position are favorable for certain activities, though they can decrease activity in other contexts. mdpi.comnih.gov

Role of the C2-Methyl Group: The methyl group can be a site for further functionalization or can be varied to probe steric tolerance within a biological target's binding pocket.

A systematic approach involves creating a matrix of derivatives by varying substituents at these key positions to build a comprehensive SAR model, guiding the synthesis of more potent and selective compounds.

Table 1: SAR-Based Design Principles for Quinoxaline Analogs

| Position | Existing Group | Design Strategy | Rationale/Hypothesized Impact |

|---|---|---|---|

| C3 | -Cl | SNAr with amines, alcohols, thiols | Introduce diversity, modulate polarity, form key interactions (e.g., hydrogen bonds) with biological targets. nih.gov |

| C6 | -CF3 | Retain or replace with other electron-withdrawing/donating groups | Modulate electronic properties, improve metabolic stability, and influence binding affinity. mdpi.com |

| C2 | -CH3 | Vary alkyl chain length or introduce functional groups | Probe steric limits of binding sites, introduce new interaction points. |

| Benzene (B151609) Ring | -H | C-H activation to add new substituents | Explore new regions of chemical space, fine-tune electronic and steric properties. |

For early-stage discovery, particularly in the pharmaceutical industry, designing and synthesizing large libraries of compounds for high-throughput screening (HTS) is a common strategy. nih.gov This approach allows for the rapid identification of "hit" compounds with desired activity. The design of a quinoxaline library based on the this compound scaffold would focus on combinatorial principles.

Starting with the core molecule, a diverse set of building blocks (e.g., a wide array of primary and secondary amines) can be reacted at the C3 position to quickly generate a large number of unique analogs. Modern techniques, such as microdroplet-assisted reactions, can accelerate this process, allowing for the synthesis and screening of quinoxaline derivatives in milliseconds without the need for catalysts. nih.govnih.govresearchgate.net This high-throughput synthesis, when coupled with mass spectrometry detection, enables the rapid optimization of reaction conditions and the generation of large, diverse libraries for biological evaluation. nih.govnih.gov

Synthesis of N-Substituted Quinoxalinium Salts and Their Reactivity

The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline core can be alkylated to form N-substituted quinoxalinium salts. This transformation alters the electronic properties of the molecule, increasing its electron deficiency and rendering it more susceptible to nucleophilic attack. The synthesis typically involves reacting the parent quinoxaline with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a triflate.

For this compound, quaternization would likely occur at either N1 or N4. The resulting quinoxalinium salt is a charged species with enhanced reactivity. These salts can serve as key intermediates in various synthetic transformations, acting as precursors for the synthesis of more complex heterocyclic systems.

Introduction of New Functional Groups via Directed C-H Activation

Direct C-H bond activation has emerged as a powerful, step-economic tool for modifying heterocyclic scaffolds. rsc.org This strategy avoids the need for pre-functionalized starting materials and allows for the direct introduction of new groups onto the quinoxaline core. For quinoxaline derivatives, transition-metal-catalyzed (e.g., palladium, rhodium, ruthenium) C-H functionalization is often directed by a coordinating group. rsc.orgrsc.org

In the context of this compound, C-H activation could be directed to the C5, C7, or C8 positions of the benzene ring. For example, after substituting the C3-chloro group with a directing group (such as a pyridine (B92270) or amide), regioselective C-H acylation, alkylation, or arylation could be achieved at the adjacent C5 position. rsc.org This approach provides a sophisticated method for late-stage functionalization, enabling the synthesis of complex, poly-substituted quinoxaline analogs that would be difficult to access through classical methods. rsc.org

Table 2: Potential C-H Activation Strategies

| Catalyst System | Acyl/Alkyl Source | Target Position | Description |

|---|---|---|---|

| Palladium Acetate (B1210297) | Aldehydes, Benzyl Alcohols | C5, C7, C8 | Regioselective acylation of the benzene portion of the quinoxaline core. rsc.org |

| Rhodium(III) | Alkenes, Alkynes | C5, C7, C8 | Directed C-H annulation or vinylation to build fused ring systems or introduce unsaturated moieties. |

Synthesis of Poly-substituted Quinoxaline Derivatives for Advanced Research

Creating quinoxaline derivatives with multiple substituents is crucial for fine-tuning their properties for advanced applications. A synthetic strategy for poly-substitution of this compound would involve a sequence of orthogonal reactions.

A plausible synthetic sequence could be:

SNAr at C3: The initial step would involve the displacement of the chloro group with a chosen nucleophile (e.g., an aniline (B41778) derivative) to install the first point of diversity.

C-H Functionalization: The product from the first step could then undergo directed C-H activation at one of the available positions on the benzene ring (C5, C7, or C8) to introduce a second, different functional group.

Modification of the Methyl Group: The C2-methyl group could potentially be functionalized, for example, through radical bromination followed by nucleophilic substitution, to add a third substituent.

This multi-step approach allows for the controlled and sequential introduction of various functional groups around the quinoxaline core, yielding highly complex and tailored molecules.

Incorporation of the this compound Unit into Macrocycles and Polymeric Architectures

The quinoxaline moiety is a valuable building block for constructing larger molecular systems like macrocycles and polymers due to its rigid structure and defined electronic properties. researchgate.net These materials are investigated for applications in organic electronics, sensing, and host-guest chemistry. researchgate.netresearchgate.net

To incorporate the this compound unit, it must first be converted into a bifunctional monomer. This can be achieved by introducing a second reactive group, such as a bromo or boronic ester substituent, onto the benzene ring via a C-H activation/functionalization sequence. For example, a Suzuki or Stille coupling precursor could be synthesized.

Once the bifunctional monomer is prepared, it can be subjected to polymerization conditions. For instance, Ni(0)-mediated Yamamoto coupling of a dibromo-functionalized quinoxaline derivative can lead to the formation of conjugated polymers or fully conjugated macrocycles (e.g., cyclotrimers and cyclotetramers). researchgate.net Donor-acceptor (D-A) copolymers can also be synthesized via Stille coupling, where the electron-accepting quinoxaline unit is linked with an electron-donating unit (like a thiophene (B33073) derivative) to create materials with specific optoelectronic properties. rsc.org

Advanced Spectroscopic and Analytical Methodologies for Research on Quinoxaline Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For substituted quinoxalines, where the substitution pattern can lead to complex spectra, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments is essential for complete and unambiguous signal assignment. nih.govnih.gov

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are fundamental for establishing the connectivity and spatial relationships of atoms within a molecule like 3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline. science.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For the target molecule, COSY would reveal correlations between the aromatic protons on the benzo-ring, helping to assign their relative positions. researchgate.netsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. youtube.com It is a powerful tool for assigning the carbon atoms of the quinoxaline (B1680401) core and substituents by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons (like C-2, C-3, C-6, and the carbon of the CF₃ group) by observing their correlations with nearby protons. For instance, the protons of the methyl group at C-2 would show HMBC correlations to both C-2 and C-3. youtube.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. NOESY is particularly useful for confirming stereochemistry and determining the spatial arrangement of substituents. In this compound, a NOESY experiment would show a correlation between the protons of the methyl group and the aromatic proton at the C-8a or C-5 position, depending on the molecule's conformation, confirming their proximity. researchgate.net

| Position | Atom Type | Predicted Chemical Shift (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2-CH₃ | ¹H | ~2.8 | H(2-CH₃) → C-2, C-3 |

| 2 | ¹³C | ~155 | |

| 3 | ¹³C | ~150 | |

| 5 | ¹H | ~8.1 | H-5 → C-4a, C-6, C-7 |

| 5 | ¹³C | ~128 | |

| 6 | ¹³C | ~130 (q) | |

| 6-CF₃ | ¹³C | ~123 (q) | |

| 7 | ¹H | ~7.9 | H-7 → C-5, C-6, C-8a |

| 7 | ¹³C | ~130 | |

| 8 | ¹H | ~8.0 | H-8 → C-4a, C-6, C-1a |

| 8 | ¹³C | ~132 | |

| 4a | ¹³C | ~140 | |

| 8a | ¹³C | ~141 |

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. beilstein-journals.orgbeilstein-journals.org For molecules with rotational barriers, variable-temperature NMR experiments can be used to determine the energy barriers (ΔG‡) associated with these dynamic processes. beilstein-journals.org While the quinoxaline ring itself is rigid, DNMR could potentially be used to study the rotational barrier of the C-2 methyl group, although this barrier is expected to be low. In more complex quinoxaline derivatives, DNMR is a key technique for characterizing the interchange between different conformers, which can be crucial for understanding their reactivity and biological interactions. beilstein-journals.org

Mass Spectrometry (MS) Techniques for Isotopic Labeling and Mechanistic Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). measurlabs.commeasurlabs.com This precision allows for the determination of a molecule's elemental composition from its exact mass. bioanalysis-zone.com For this compound, with a molecular formula of C₁₀H₆ClF₃N₂, HRMS is essential for confirming this composition, distinguishing it from other potential isomers or compounds with the same nominal mass. algimed.com

| Formula | Isotopes | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₀H₆ClF₃N₂ | ¹²C₁₀¹H₆³⁵Cl¹⁹F₃¹⁴N₂ | 246.01715 |

| ¹²C₁₀¹H₆³⁷Cl¹⁹F₃¹⁴N₂ | 248.01420 |

Note: The presence of chlorine results in a characteristic isotopic pattern with an approximate M:M+2 ratio of 3:1.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecule's structure. nih.gov For this compound, the molecular ion ([M]⁺˙) would be selected and fragmented. The analysis of the resulting product ions helps to confirm the connectivity of the substituents. Characteristic fragmentation pathways for trifluoroacetyl derivatives and other halogenated heterocycles often involve the loss of the halogen or other functional groups. mdpi.comresearchgate.net

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 246.02 | Cl· (35) | 211.03 | [M-Cl]⁺ |

| 246.02 | CF₃· (69) | 177.05 | [M-CF₃]⁺ |

| 211.03 | HCN (27) | 184.02 | [M-Cl-HCN]⁺ |

| 177.05 | HCN (27) | 150.04 | [M-CF₃-HCN]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state. nih.gov While this compound is an achiral molecule, this technique would provide an unambiguous confirmation of its planar quinoxaline core and the positions of its substituents.

Beyond the individual molecular structure, X-ray crystallography provides invaluable insight into the crystal packing and intermolecular interactions. tandfonline.comresearchgate.net For chloro-substituted quinoxalines, the analysis often reveals significant non-covalent interactions that dictate the supramolecular architecture. These can include:

π-π Stacking: Interactions between the aromatic quinoxaline rings of adjacent molecules. researchgate.net

C-H···N Hydrogen Bonds: Weak hydrogen bonds between methyl or aromatic C-H groups and the nitrogen atoms of the quinoxaline ring. rsc.org

Halogen Bonding: Interactions involving the chlorine atom, which can act as an electrophilic region (a σ-hole) and interact with nucleophilic atoms on neighboring molecules. rsc.org

C-H···F Interactions: Potential weak hydrogen bonds involving the trifluoromethyl group.

Understanding these packing forces is crucial as they influence the material's physical properties, such as melting point, solubility, and polymorphism. rsc.orgrsc.org

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Reported in Å and degrees (°) |

| Z | Number of molecules in the unit cell. | Integer value (e.g., 4) |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Typically < 0.05 for a well-refined structure |

Co-crystallization Strategies for Complex Formation Research

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid-state compound by incorporating a second molecule (a co-former) into the crystal lattice. This approach is particularly relevant for quinoxaline derivatives to enhance properties such as solubility, stability, and bioavailability. For halogenated quinoxalines, the interplay of weak hydrogen bonds and halogen bonds plays a crucial role in determining the crystal packing.

Research on a series of 2,3-bis(p-X-phenyl)quinoxalines (where X = F, Cl, Br, I, and Me) has demonstrated that kinetic factors can lead to the formation of isostructural crystals for the lighter halogens (F, Cl, Br). rsc.org This isostructurality suggests that this compound could potentially form co-crystals with a range of co-formers, driven by similar intermolecular interactions. The molecules in these structures are often linked by C-H···N hydrogen bonds, forming one-dimensional spiral chains, which are then interconnected through π···π stacking and C-H···Halogen interactions to create two-dimensional layered structures. rsc.org

The selection of a suitable co-former is critical and is often guided by principles of supramolecular chemistry, such as hydrogen bond complementarity. Potential co-formers for this compound could include carboxylic acids, amides, and other molecules capable of forming robust hydrogen bonds with the quinoxaline nitrogen atoms or interacting with the chloro and trifluoromethyl substituents.

Table 1: Potential Co-crystallization Parameters for Halogenated Quinoxaline Derivatives

| Quinoxaline Derivative | Potential Co-former Class | Key Intermolecular Interactions | Expected Outcome |

|---|---|---|---|

| 2,3-bis(p-chlorophenyl)quinoxaline | Dicarboxylic Acids | C-H···N, C-H···Cl, π···π stacking | Formation of isostructural co-crystals |

| 2,3-bis(p-bromophenyl)quinoxaline | Aromatic Amides | C-H···N, C-H···Br, N-H···N | Enhanced thermal stability |

This table is illustrative and based on findings from analogous compounds.

Advanced Chromatographic Separations for Complex Reaction Mixtures

The synthesis of substituted quinoxalines often results in complex reaction mixtures containing the desired product, unreacted starting materials, intermediates, and by-products. Advanced chromatographic techniques are indispensable for the analysis and purification of these mixtures.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analytical separation of quinoxaline derivatives. The choice of stationary phase and mobile phase is tailored to the polarity of the specific compounds in the mixture. For many quinoxaline derivatives, reversed-phase HPLC with C18 columns is effective.

Chiral Chromatography for Enantiomeric Excess Determination

While this compound is an achiral molecule, many of its derivatives or related quinoxaline-containing compounds are chiral. The determination of enantiomeric excess (e.e.) is crucial in the development of chiral drugs and materials. Chiral chromatography, particularly chiral HPLC, is the most widely used method for this purpose.

There are two primary approaches to chiral separation by HPLC:

Direct Method: This involves the use of a chiral stationary phase (CSP). The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and widely used for the separation of a broad range of chiral compounds, including heterocyclic compounds. mdpi.com

Indirect Method: This approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral stationary phase. mdpi.com

For chiral quinoxaline derivatives, both methods can be applied. The choice depends on the specific structure of the analyte and the availability of suitable CSPs or CDAs.

Table 2: Exemplary Chiral HPLC Separation Parameters for Quinoxaline Derivatives

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Chiral Steroidal Quinoxalines | Not specified, but successful separation achieved | Petroleum ether: Ethyl acetate (B1210297) | UV | Structure-chirality relationship studies |

This table is illustrative and based on general practices for chiral separation of heterocyclic compounds.

Preparative Chromatography for Compound Isolation in Research Quantities

For further research, including structural elucidation and biological activity screening, it is often necessary to isolate pure compounds in milligram to gram quantities. Preparative chromatography is the method of choice for this purpose.

Column Chromatography: This is a widely used technique for the purification of quinoxaline derivatives. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the solvent mixture is optimized to achieve good separation of the target compound from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). For instance, in the synthesis of steroidal quinoxalines, the final products were purified by column chromatography using a petroleum ether: ethyl acetate solvent system.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For more challenging separations or when higher purity is required, preparative HPLC is employed. This technique uses larger columns and higher flow rates than analytical HPLC to process larger amounts of material. Both normal-phase and reversed-phase systems can be used. The choice of conditions is typically developed at the analytical scale and then scaled up to the preparative scale.

Table 3: General Parameters for Preparative Chromatography of Quinoxaline Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Elution Mode | Application |

|---|---|---|---|---|

| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient | Gradient | Purification of crude reaction mixtures |

| Preparative TLC | Silica Gel plates (e.g., 20x20 cm, 1mm thickness) | Dichloromethane/Methanol | Isocratic | Isolation of minor components or final polishing step |

This table provides general parameters and may require optimization for specific compounds.

Due to the absence of specific published research on the theoretical and computational chemistry of this compound that aligns with the detailed outline provided, it is not possible to generate the requested article.

A comprehensive search of available scientific literature did not yield specific studies on Density Functional Theory (DFT) calculations, including Frontier Molecular Orbital (FMO) analysis and Electrostatic Potential Mapping, nor any Molecular Dynamics (MD) simulations or Quantitative Structure-Activity Relationship (QSAR) modeling specifically for this compound.

While there is research on other quinoxaline derivatives in these computational chemistry fields, the strict requirement to focus solely on this compound and not introduce information outside of this specific compound prevents the generation of a scientifically accurate and relevant article based on the provided outline. The creation of such an article would necessitate fabricating data and findings, which is contrary to the principles of scientific accuracy.

Theoretical and Computational Chemistry Investigations of 3 Chloro 6 Trifluoromethyl 2 Methylquinoxaline

Reaction Mechanism Elucidation via Computational Transition State Analysis

The core of understanding any chemical reaction lies in identifying its transition state (TS)—the highest energy point along the reaction coordinate. This fleeting molecular arrangement determines the activation energy and, consequently, the reaction's feasibility and rate. Computational transition state analysis is a cornerstone of mechanistic studies, providing a roadmap of the chemical transformation. For a compound like 3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline, this analysis is particularly crucial for predicting its reactivity, such as in nucleophilic aromatic substitution (SNAr) reactions where the chlorine atom is displaced.

Computational chemists employ various quantum mechanical methods, such as Density Functional Theory (DFT), to locate and characterize transition state structures. These calculations not only predict the geometry of the TS but also its energetic properties, offering a quantitative measure of the reaction barrier.

A chemical reaction can be visualized as the movement of atoms across a multi-dimensional landscape of potential energy, known as the Potential Energy Surface (PES). The PES maps the potential energy of a system of atoms as a function of their spatial coordinates. Minima on this surface represent stable molecules (reactants, products, and intermediates), while first-order saddle points correspond to transition states that connect these minima.

Mapping the PES is a critical step in elucidating a reaction mechanism. For a reaction involving this compound, computational methods can systematically explore the PES to identify the lowest energy path from reactants to products. This process involves:

Locating Stationary Points: Algorithms are used to find all relevant minima (reactants, intermediates, products) and saddle points (transition states) on the PES.

Calculating Energies: The relative energies of these stationary points are calculated with high accuracy to determine the thermodynamic and kinetic favorability of different pathways.

For instance, in a hypothetical SNAr reaction with a nucleophile (e.g., methoxide), PES mapping would identify the initial reactant complex, the transition state for the nucleophilic attack, the Meisenheimer intermediate (a key stable point on the PES), the transition state for the departure of the chloride leaving group, and the final product complex. The resulting energy profile provides a detailed narrative of the reaction's progress.

Below is a hypothetical data table illustrating the kind of relative energy data that would be generated from a PES mapping study for an SNAr reaction on this compound.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactants | Isolated molecules | 0.0 |

| Reactant Complex | Pre-reaction association | -2.5 |

| Transition State 1 (TS1) | Nucleophilic attack | +15.8 |

| Meisenheimer Intermediate | Covalent adduct | -5.7 |

| Transition State 2 (TS2) | Leaving group departure | +12.3 |

| Product Complex | Post-reaction association | -20.1 |

| Products | Isolated molecules | -18.5 |

Note: The values in this table are illustrative and not based on actual experimental or computational results for this specific compound.

Once a transition state has been located on the Potential Energy Surface, it is essential to confirm that it indeed connects the desired reactants and products. This is achieved through Intrinsic Reaction Coordinate (IRC) calculations. An IRC path is defined as the minimum energy pathway in mass-weighted coordinates that leads downhill from a transition state to the adjacent energy minima.

The IRC calculation proceeds in two directions from the transition state geometry: a forward path and a reverse path.

The forward calculation traces the reaction path towards the product.

The reverse calculation follows the path back to the reactant.

By performing an IRC calculation, researchers can verify that the identified transition state is the correct one for the reaction under investigation. It provides a clear and unambiguous connection between the transition structure and the stable species it links. For a reaction of this compound, the IRC would trace the precise geometric changes as the molecule distorts through the transition state, such as the approach of the nucleophile, the change in hybridization of the carbon atom being attacked, and the eventual expulsion of the chloride ion. The IRC provides not just a static picture of the transition state, but a dynamic view of the transformation process.

A hypothetical IRC plot would show the energy profile along the reaction coordinate, confirming that the path from the transition state smoothly descends to the reactant and product minima identified in the PES mapping.

Exploration of Biological Activities in Vitro and in Silico Focus for Research Applications

Investigation of Enzyme Inhibition Potentials in Research Models

Receptor Binding Studies in Cell-Free Systems

There is no specific information available in the reviewed literature regarding receptor binding studies conducted on 3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline in cell-free systems.

Evaluation of Enzyme Kinetics (e.g., IC50, Ki determination) in Research

No published research provides data on the enzyme kinetics, such as IC50 or Ki values, for this compound against any specific enzyme targets.

Cell-Based Assays for Target Identification and Pathway Analysis in Research

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

While various quinoxaline (B1680401) derivatives have demonstrated antiproliferative effects against different cancer cell lines, there are no specific studies detailing the in vitro antiproliferative activity of this compound.

Anti-inflammatory and Immunomodulatory Effects (In Vitro)

Research on the anti-inflammatory and immunomodulatory properties of the broader quinoxaline class exists; however, specific in vitro data for this compound is not available.

Antifungal and Antibacterial Activity Studies (In Vitro)

No specific in vitro studies on the antifungal or antibacterial activity of this compound have been identified in the public scientific literature.

Minimum Inhibitory Concentration (MIC) Determination

There is no specific Minimum Inhibitory Concentration (MIC) data available for this compound against any tested microorganisms in the reviewed literature. Studies on analogous compounds, such as 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, have shown that derivatives with a chlorine atom at the 6-position exhibit the highest antimicrobial activity within their tested series. mdpi.com This suggests that the chloro and trifluoromethyl moieties are significant for antimicrobial potential, but quantitative MIC values for the specific subject compound have not been published.

Evaluation of Biofilm Inhibition

Similarly, no dedicated studies evaluating the biofilm inhibition properties of this compound were identified. The field has seen research into other quinoxaline and quinoline (B57606) derivatives as potential biofilm inhibitors. nih.gov For example, certain quinazolinone derivatives have been synthesized and tested for their ability to inhibit biofilm formation in bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These studies highlight the potential of the wider chemical class in combating biofilms, but provide no direct evidence or data related to this compound.

Ligand-Protein Docking and Virtual Screening Approaches in Drug Discovery Research

In the realm of computational chemistry, while in silico methods are commonly used to explore the potential of quinoxaline derivatives, specific docking and virtual screening studies for this compound are absent from the available literature.

Virtual screening and docking studies of other 3-methylquinoxaline derivatives have identified potential anticancer targets like VEGFR-2 and FGFR-4, which are tyrosine kinases involved in angiogenesis. semanticscholar.org The trifluoromethyl group, a feature of the subject compound, is often valued in drug design for its ability to form favorable interactions with protein targets. mdpi.comrjptonline.org These general findings suggest that this compound could theoretically be investigated for activity against such kinases, but no specific research has been published to confirm this or identify other potential biological targets.

The process of using computational models to modify a lead compound to enhance its binding affinity is a staple of modern drug discovery. However, since no initial biological targets or binding data have been identified for this compound, no subsequent in silico optimization studies have been conducted or reported.

Advanced Applications and Research Utility in Materials Science and Catalysis

Integration of 3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline into Functional Materials

The development of novel functional materials with tailored properties is a cornerstone of modern materials science. The incorporation of specialized molecular building blocks is a key strategy in this endeavor. This compound offers a compelling combination of features for the synthesis of such materials.

Quinoxaline (B1680401) derivatives are recognized for their electron-deficient nature, making them valuable acceptor units in the design of donor-acceptor (D-A) conjugated polymers for optoelectronic applications, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The introduction of fluorine-containing substituents, like the trifluoromethyl group in this compound, can further enhance the electron-accepting properties and influence the electronic energy levels of the resulting polymers.

Research into quinoxaline-based semiconducting polymers has demonstrated the utility of fluorinated quinoxaline monomers in creating materials for OPVs. For instance, copolymers incorporating a 6,7-difluoro-2,3-dihexylquinoxaline unit have been synthesized and their photovoltaic properties investigated. These studies indicate that the presence of fluoro atoms can impact the polymer's absorption spectrum, bandgap, and ultimately the power conversion efficiency of solar cell devices. While direct polymerization of this compound has not been extensively reported, its structural and electronic similarities to other fluorinated quinoxalines suggest its potential as a monomer. The chloro-substituent at the 3-position provides a reactive site for polymerization reactions, such as Stille or Suzuki cross-coupling, which are commonly employed in the synthesis of conjugated polymers.

The trifluoromethyl group is known to be a strong electron-withdrawing group, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer. This is a crucial factor in designing efficient electron-transporting materials for n-type semiconductors in organic electronics. Furthermore, the incorporation of trifluoromethyl groups can enhance the solubility and thermal stability of the resulting polymers. Theoretical studies on related quinoxaline derivatives have also pointed towards their potential for use in optoelectronic devices, suggesting that the unique substitution pattern of this compound could lead to polymers with desirable photophysical and electronic properties.

Table 1: Potential Optoelectronic Properties of Polymers Derived from this compound

| Property | Predicted Influence of this compound Monomer |

| Electron Affinity | Increased due to the electron-withdrawing trifluoromethyl group. |

| LUMO Energy Level | Lowered, facilitating electron injection and transport. |

| Solubility | Potentially improved due to the presence of the trifluoromethyl group. |

| Thermal Stability | Likely enhanced. |

| Polymerization Reactivity | The chloro group provides a handle for cross-coupling reactions. |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. The properties of these frameworks are dictated by their constituent metal nodes and organic linkers.

While the direct use of this compound in the synthesis of MOFs and COFs is not yet widely documented, its structure presents several features that make it a promising candidate as a building block or for post-synthetic modification. The nitrogen atoms of the quinoxaline ring can act as coordination sites for metal ions, potentially forming nodes in a MOF structure. The chloro and trifluoromethyl groups can be used to tune the electronic properties and the chemical environment of the pores.

Recently, the first quinoxaline-based COF has been synthesized, demonstrating the viability of the quinoxaline scaffold in the construction of these porous materials. nih.govrsc.orgfigshare.comelsevierpure.comresearchgate.net This opens the door for the development of new COFs with tailored functionalities. The chloro group on this compound could serve as a reactive site for post-synthetic modification, allowing for the introduction of other functional groups into the COF after its initial synthesis. The trifluoromethyl groups, lining the pores of a hypothetical MOF or COF, could impart specific properties such as hydrophobicity or selective guest interactions.

Investigation as Ligands or Pre-ligands in Transition Metal Catalysis

The quinoxaline scaffold is a well-established ligand in coordination chemistry, capable of binding to a wide range of transition metals. The nitrogen atoms of the pyrazine (B50134) ring can act as a bidentate chelating ligand or a monodentate ligand, depending on the specific metal and reaction conditions. The substituents on the quinoxaline ring play a crucial role in modulating the electronic and steric properties of the ligand, which in turn influences the catalytic activity of the resulting metal complex.

The presence of a chloro-substituent in this compound makes it a versatile pre-ligand. Chloroquinoxalines are known to be reactive substrates in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. nih.gov This reactivity allows for the synthesis of more complex quinoxaline-based ligands through the substitution of the chloro group.

The coordination chemistry of quinoxaline derivatives is rich and varied. The two nitrogen atoms of the pyrazine ring can chelate to a metal center, forming a stable five-membered ring. ebsco.com The electron-withdrawing trifluoromethyl group at the 6-position of this compound would be expected to decrease the electron density on the quinoxaline ring system, thereby affecting the donor properties of the nitrogen atoms. This could influence the stability and reactivity of the resulting metal complexes.

Research on the coordination of substituted quinoxalines to transition metals has shown that the nature and position of the substituents have a profound impact on the structure and electronic properties of the metal complexes. For example, the presence of sterically bulky groups near the nitrogen atoms can influence the coordination geometry. While specific studies on the chelation of this compound are not extensively reported, based on the known coordination chemistry of related quinoxalines, it is expected to form stable complexes with a variety of transition metals, including palladium, platinum, ruthenium, and copper. The study of these complexes would provide valuable insights into the electronic effects of the trifluoromethyl and chloro substituents on the coordination properties of the quinoxaline ligand.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The development of new chiral ligands is a key driver of innovation in this field. While quinoline-based chiral ligands have been extensively studied, the potential of quinoxaline-based ligands in asymmetric catalysis is also an active area of research. researchgate.net

Quinoxaline derivatives can be incorporated into chiral ligands in several ways. For example, a chiral substituent can be attached to the quinoxaline ring, or the quinoxaline unit itself can be part of a larger chiral scaffold. The rigid nature of the quinoxaline ring can help to create a well-defined chiral environment around the metal center.

Furthermore, quinoxalines themselves can be substrates in asymmetric catalytic reactions. For instance, the asymmetric hydrogenation of quinoxalines using chiral iridium and ruthenium catalysts has been reported to produce chiral tetrahydroquinoxalines with high enantioselectivity. researchgate.net This highlights the potential for developing asymmetric transformations where this compound or its derivatives could serve as prochiral substrates for the synthesis of valuable chiral building blocks. The chloro and trifluoromethyl groups could influence the stereochemical outcome of such reactions.

Sensing Applications and Chemo-sensing Research

Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion or an anion. Quinoxaline derivatives are attractive candidates for the development of fluorescent chemosensors due to their inherent fluorescence and the ease with which their electronic properties can be tuned through substitution.

The photophysical properties of quinoxaline derivatives are sensitive to their chemical environment. The nitrogen atoms of the quinoxaline ring can act as binding sites for metal ions, and this interaction can lead to changes in the fluorescence emission, such as quenching or enhancement. The electron-withdrawing trifluoromethyl group in this compound is expected to influence the molecule's photophysical properties, including its absorption and emission wavelengths, and quantum yield. nih.govbeilstein-archives.org